ISO-1
Übersicht
Beschreibung
Macrophage migration inhibitory factor (MIF) antagonist is a compound that inhibits the activity of MIF, a cytokine involved in various inflammatory and immune responses. MIF antagonists are being studied for their potential therapeutic applications in diseases characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD), asthma, and certain types of cancer .
Wissenschaftliche Forschungsanwendungen
MIF-Antagonisten haben eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Studium der Struktur-Wirkungs-Beziehung von MIF-Antagonisten, um potentere Inhibitoren zu entwickeln.
Biologie: Untersuchung der Rolle von MIF in zellulären Prozessen und seiner Hemmung in verschiedenen Zelllinien.
Medizin: Erforschung des therapeutischen Potenzials von MIF-Antagonisten bei der Behandlung von entzündlichen Erkrankungen, Krebs und Autoimmunerkrankungen.
Industrie: Entwicklung von Medikamenten auf MIF-Antagonistenbasis für den klinischen Einsatz
5. Wirkmechanismus
MIF-Antagonisten entfalten ihre Wirkung durch Bindung an die aktive Stelle von MIF, wodurch dessen Aktivität gehemmt wird. Diese Hemmung verhindert, dass MIF mit seinen Rezeptoren, wie z. B. CD74, und nachgeschalteten Signalwegen interagiert. Die Blockade der MIF-Aktivität führt zu einer verringerten Produktion von proinflammatorischen Zytokinen und Chemokinen und schwächt letztendlich die Entzündungsreaktion .
Ähnliche Verbindungen:
MIF-Antagonist V, p425: Eine symmetrische Bis-(Amino, Hydroxynaphthalindisulfonat)-Verbindung, die ebenfalls MIF angreift, jedoch mit unterschiedlichen Bindungseigenschaften.
Einzigartigkeit: MIF-Antagonisten wie this compound sind aufgrund ihrer spezifischen Bindung an die aktive Stelle von MIF einzigartig, was zu einer starken Hemmung seiner Aktivität führt. Diese Spezifität macht sie zu wertvollen Werkzeugen für die Untersuchung von MIF-assoziierten Signalwegen und die Entwicklung gezielter Therapien .
Wirkmechanismus
Target of Action
ISO-1, also known as MIF Antagonist, is a potent antagonist of the Macrophage Migration Inhibitory Factor (MIF) . MIF is a proinflammatory cytokine that plays a crucial role in many disease states, including sepsis, pneumonia, diabetes, rheumatoid arthritis, inflammatory bowel disease, psoriasis, and cancer .
Mode of Action
This compound targets the catalytic pocket of MIF, inhibiting its activity . It has been found to significantly improve survival and reduce disease progression and/or severity in multiple murine models where MIF is implicated . The inhibition of MIF by this compound leads to the suppression of the inflammatory responses associated with allergen-induced lung inflammation and fibrosis .
Biochemical Pathways
It is known that mif, the target of this compound, plays a role in the pathogenesis of chronic asthma and other inflammatory diseases . By inhibiting MIF, this compound likely affects the biochemical pathways involved in these diseases.
Result of Action
The administration of this compound has been shown to significantly mitigate symptoms caused by allergen-induced lung inflammation and fibrosis in a murine model of chronic allergic airway inflammation . This suggests that this compound may have potential therapeutic applications in the treatment of asthma and other diseases where MIF plays a key role.
Biochemische Analyse
Biochemical Properties
ISO-1 interacts with the MIF, a pro-inflammatory cytokine that plays a crucial role in the regulation of immune responses . By inhibiting MIF, this compound can modulate the biochemical reactions involved in inflammation and cell proliferation .
Cellular Effects
This compound has been shown to exert anti-cancer effects on PANC-1 human pancreatic cells, inhibiting cell proliferation, migration, and invasion . It also suppresses tumor growth in xenograft mice models . These effects are likely due to the inhibition of MIF, which is known to promote tumor growth and metastasis.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of MIF, which leads to a decrease in the expression of various pro-inflammatory and pro-tumorigenic genes . This includes genes involved in cell proliferation, migration, and invasion, as well as genes that regulate the immune response .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings, particularly in relation to its anti-cancer effects . It has been shown to exert its effects in a time-dependent manner, with longer exposure to this compound leading to greater inhibition of cell proliferation and migration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . At a dose of 100 mg/kg for 7 days, this compound was found to be most effective in inhibiting tumor growth in a xenograft mouse model .
Transport and Distribution
Given its role as a MIF inhibitor, it is likely that it is transported to areas of the cell where MIF is active, such as the cytoplasm and the nucleus .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Given its role as a MIF inhibitor, it is likely localized to the same areas of the cell where MIF is active. MIF is known to be present in various parts of the cell, including the cytoplasm and the nucleus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the well-known MIF antagonists is (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester, commonly referred to as ISO-1. The synthesis of this compound involves the following steps:
Starting Materials: 4-hydroxybenzaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to form the isoxazole ring.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound
Industrial Production Methods: Industrial production of MIF antagonists typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as chromatography and crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Reaktionstypen: MIF-Antagonisten durchlaufen verschiedene chemische Reaktionen, darunter:
Oxidation: In Gegenwart von Oxidationsmitteln können MIF-Antagonisten oxidierte Derivate bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, die möglicherweise die Wirksamkeit des Antagonisten verbessern
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Verbindungen erzeugt .
Vergleich Mit ähnlichen Verbindungen
MIF Antagonist V, p425: A symmetrical bis-(amino, hydroxynaphthalenedisulfonate) compound that also targets MIF but with different binding characteristics.
ISO-1: Another well-known MIF antagonist with a different chemical structure and mechanism of action.
Uniqueness: MIF antagonists like this compound are unique due to their specific binding to the active site of MIF, leading to potent inhibition of its activity. This specificity makes them valuable tools for studying MIF-related pathways and developing targeted therapies .
Biologische Aktivität
ISO-1, a small molecule compound, has garnered significant attention for its biological activities, particularly as an inhibitor of macrophage migration inhibitory factor (MIF). This compound is recognized for its potential therapeutic implications in various inflammatory diseases and cancer. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.
Overview of this compound
This compound is chemically defined as (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester, with a molecular formula of CHNO and a molecular weight of 235.24 g/mol. It is primarily known for its role as a MIF antagonist, which is crucial in modulating inflammatory responses.
This compound functions by binding to the tautomerase active site of MIF, thereby inhibiting its pro-inflammatory activities. This inhibition leads to several downstream effects:
- Reduction in Cytokine Release : this compound significantly inhibits tumor necrosis factor (TNF) release from macrophages in response to lipopolysaccharide (LPS) treatment .
- Protection Against Sepsis : In animal models, this compound has shown protective effects against sepsis induced by cecal ligation and puncture .
- Anti-inflammatory Effects : The compound blocks anti-inflammatory responses and increases survival rates in mouse models of streptozotocin-induced diabetes mellitus .
In Vitro Studies
This compound has been demonstrated to inhibit MIF tautomerase activity with an IC value of approximately 7 µM, showcasing its potency as a therapeutic agent .
In Vivo Studies
In mouse models, this compound has shown efficacy in various contexts:
- Diabetes Mellitus : Protective against complications induced by streptozotocin .
- Chronic Asthma : Inhibits airway remodeling, indicating potential use in respiratory diseases .
Case Studies
Case Study 1: Sepsis Model
In a study involving cecal ligation and puncture-induced sepsis, this compound treatment resulted in significantly improved survival rates compared to control groups. The mechanism was attributed to the inhibition of MIF-related inflammatory pathways.
Case Study 2: Chronic Asthma Model
Research demonstrated that this compound administration reduced airway remodeling in murine models of chronic asthma. This suggests its potential role in managing chronic respiratory conditions by targeting MIF activity.
Data Table: Summary of Biological Activities
Activity | In Vitro Effect | In Vivo Effect |
---|---|---|
MIF Tautomerase Inhibition | IC = 7 µM | Significant reduction in sepsis mortality |
Anti-inflammatory Response | Blocks TNF release from macrophages | Protective against diabetes complications |
Airway Remodeling | N/A | Inhibits remodeling in chronic asthma models |
Eigenschaften
IUPAC Name |
methyl 2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-12(15)7-10-6-11(13-17-10)8-2-4-9(14)5-3-8/h2-5,10,14H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXMJTYHQHQJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=NO1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478336-92-4 | |
Record name | ISO-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478336924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISO-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QFF3Z0V9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.